N-(2-Aminoethyl)methanesulfonamide

Descripción general

Descripción

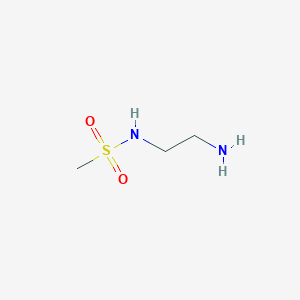

N-(2-Aminoethyl)methanesulfonamide: is a chemical compound with the molecular formula C3H10N2O2S It is characterized by the presence of an aminoethyl group attached to a methanesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with ethylenediamine . The reaction typically involves the following steps:

- Dissolve ethylenediamine in a suitable solvent such as dichloromethane.

- Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

- Stir the reaction mixture at room temperature for several hours.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Aminoethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(2-Aminoethyl)methanesulfonamide serves as a critical intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique chemical structure allows for the modification and optimization of drug candidates, enhancing their efficacy and selectivity.

Key Points:

- Role in Drug Synthesis: It is utilized in the synthesis of compounds that can modulate neurotransmitter systems.

- Therapeutic Potential: Research indicates potential applications in treating conditions such as depression and anxiety by influencing serotonin pathways.

Biochemical Research

This compound is extensively used in enzyme inhibition studies and protein interaction research. Its ability to interact with various biological molecules makes it a valuable tool for understanding cellular processes.

Key Points:

- Enzyme Inhibition Studies: this compound has been investigated for its capacity to inhibit specific enzymes, providing insights into metabolic pathways.

- Protein Interaction: It aids in elucidating the mechanisms of protein-protein interactions, which are crucial for many biological functions.

Diagnostic Applications

This compound is employed in developing diagnostic agents that enhance the accuracy of medical tests. Its properties facilitate the detection of biomolecules relevant to various diseases.

Key Points:

- Diagnostic Agents: The compound is used to formulate reagents that improve the sensitivity and specificity of assays.

- Clinical Relevance: Its application in diagnostics can lead to better disease management and patient outcomes.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound contributes to formulating safer and more effective pesticides. Its biochemical properties allow for the development of agrochemicals that are less harmful to non-target organisms.

Key Points:

- Pesticide Development: The compound's effectiveness as a biocide has been explored, leading to innovations in pest management strategies.

- Environmental Safety: Research focuses on minimizing ecological impact while maximizing agricultural productivity.

Material Science

This compound is also explored in material science for creating novel materials with enhanced properties, such as thermal stability and solubility.

Key Points:

- Material Synthesis: It serves as a building block for polymers and other materials that require specific chemical characteristics.

- Applications in Industry: The compound's unique properties make it suitable for various industrial applications, including coatings and adhesives.

Comparative Analysis of Applications

| Application Area | Key Features | Examples of Use |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis | Neurological disorder treatments |

| Biochemical Research | Enzyme inhibition and protein interaction studies | Metabolic pathway analysis |

| Diagnostic Applications | Development of diagnostic agents | Enhanced medical testing |

| Agricultural Chemistry | Formulation of safer pesticides | Biocides for pest management |

| Material Science | Creation of novel materials | Polymers with specific properties |

Case Studies

Several studies highlight the diverse applications of this compound:

- Pharmaceutical Case Study: A study demonstrated its utility in synthesizing a novel antidepressant that showed improved binding affinity for serotonin receptors compared to existing drugs.

- Biochemical Research Case Study: Research involving this compound revealed its potential to inhibit a key enzyme involved in cancer metabolism, suggesting avenues for cancer therapy development.

- Agricultural Chemistry Case Study: Field trials indicated that a pesticide formulation containing this compound was effective against common agricultural pests while being less toxic to beneficial insects.

Mecanismo De Acción

The mechanism of action of N-(2-Aminoethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

N-(2-Aminoethyl)methanesulfonamide can be compared with other similar compounds such as:

Methanesulfonamide: Lacks the aminoethyl group, making it less versatile in terms of chemical reactivity.

Ethylenediamine: Lacks the sulfonamide group, limiting its applications in sulfonamide-based chemistry.

N-Methylmethanesulfonamide: Contains a methyl group instead of an aminoethyl group, resulting in different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both an aminoethyl group and a methanesulfonamide moiety, providing a combination of reactivity and functionality that is not found in the individual components.

Actividad Biológica

N-(2-Aminoethyl)methanesulfonamide, also known as AEMS, is a sulfonamide compound with significant biological activity. This article explores its mechanisms, applications, and research findings in various biological contexts, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₃H₁₀N₂O₂S·HCl. The compound features a methanesulfonamide moiety attached to a 2-aminoethyl group, which enhances its solubility and reactivity in biological systems. Its structure is crucial for its interaction with biological targets, primarily enzymes and receptors.

Like other sulfonamides, AEMS may inhibit bacterial growth by interfering with folate synthesis. This inhibition occurs through the competitive inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. Studies indicate that AEMS exhibits antimicrobial activity similar to traditional sulfonamides .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Inhibits bacterial growth through interference with folate synthesis.

- Enzyme Interaction : Acts on various enzymes, potentially affecting metabolic pathways.

- Cytotoxicity : Exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- Antitumor Activity : A study investigated the effects of AEMS on gastric adenocarcinoma (AGS) cell lines using the MTT assay. The results indicated that AEMS could induce cytotoxicity in AGS cells at concentrations of 10 µM and 50 µM over 48 to 72 hours. The MTT assay measures the metabolic activity of viable cells, confirming the compound's potential as an antitumor agent .

- Safety Profile : Research conducted on human gingival fibroblasts (HGFs) assessed the safety profile of AEMS. The study confirmed that AEMS did not exhibit significant toxicity at lower concentrations (10 µM), indicating its potential for therapeutic use without adverse effects on healthy cells .

-

Comparative Analysis : A comparative analysis with similar compounds highlighted AEMS's unique properties:

Compound Name Molecular Formula Unique Features N-(2-aminoethyl)acetamide C₄H₉N₃O Contains an acetamide instead of sulfonamide N-(2-aminoethyl)benzenesulfonamide C₉H₁₃N₂O₂S Aromatic ring increases hydrophobicity Sulfamethoxazole C₁₁H₁₃N₃O₃S Broad-spectrum antibiotic activity

Applications in Research

This compound is utilized in various fields:

Propiedades

IUPAC Name |

N-(2-aminoethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-8(6,7)5-3-2-4/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDZDXVTDCMNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336442 | |

| Record name | N-(2-Aminoethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83019-89-0 | |

| Record name | N-(2-Aminoethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.